Bax inhibitor peptide V5 acetate, also known as Bax-inhibiting peptide V5, is a synthetic peptide designed to inhibit the pro-apoptotic protein Bax, which plays a critical role in the apoptotic process. This compound is derived from the Bax-binding domain of human Ku70, a protein known for its involvement in DNA repair and apoptosis regulation. The primary function of Bax inhibitor peptide V5 is to prevent Bax-mediated apoptosis, particularly in contexts where cell survival is desired, such as cancer treatment and neuroprotection.
Bax inhibitor peptide V5 is classified under synthetic peptides and is specifically categorized as an apoptosis inhibitor. Its chemical structure includes a sequence that mimics the interaction between Ku70 and Bax, thereby blocking the conformational changes required for Bax's translocation to the mitochondria, a critical step in the apoptotic pathway. The compound has a CAS number of 579492-81-2 and is primarily utilized in laboratory research settings to study apoptosis and related cellular mechanisms .
The synthesis of Bax inhibitor peptide V5 typically involves solid-phase peptide synthesis (SPPS), a widely used technique for generating peptides with high purity and yield. In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. The process includes:
The final product must be characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity. Characterization ensures that the synthesized peptide matches the desired sequence and structure .
Bax inhibitor peptide V5 consists of a specific amino acid sequence that allows it to interact with Bax effectively. The molecular formula is C₁₃H₁₈N₄O₆S, indicating it contains 27 hydrogen atoms, 50 nitrogen atoms, 6 oxygen atoms, and 6 sulfur atoms . The molecular weight is approximately 578.74 g/mol.
The three-dimensional structure of Bax inhibitor peptide V5 can be analyzed through computational modeling or X-ray crystallography if available. These methods provide insights into how the peptide interacts with Bax at the molecular level.
Bax inhibitor peptide V5 primarily functions through non-covalent interactions with Bax, inhibiting its conformational change necessary for mitochondrial translocation. This inhibition prevents the release of apoptogenic factors such as cytochrome c from mitochondria into the cytosol, thus blocking apoptosis.
The interactions can be studied using techniques such as surface plasmon resonance or fluorescence resonance energy transfer to quantify binding affinities and kinetics between Bax inhibitor peptide V5 and Bax .
Bax inhibitor peptide V5 operates by mimicking the binding domain of Ku70 that interacts with Bax. Upon binding, it stabilizes Bax in an inactive conformation, preventing its oligomerization and subsequent mitochondrial localization. This mechanism effectively interrupts the apoptotic signaling cascade initiated by various stressors or anti-cancer drugs.
Experimental studies have shown that treatment with Bax inhibitor peptide V5 reduces apoptosis in various cell types exposed to pro-apoptotic stimuli, indicating its potential therapeutic applications in cancer and neurodegenerative diseases .
Bax inhibitor peptide V5 is typically presented as a white to off-white powder. It is soluble in water and common organic solvents used in biological research.
The compound exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions. Its solubility profile makes it suitable for various biological assays .
Bax inhibitor peptide V5 has several scientific applications:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2